molecular formula C9H10N2O B063860 4-hydroxy-1,2-dimethyl-1H-benzimidazole CAS No. 177477-62-2

4-hydroxy-1,2-dimethyl-1H-benzimidazole

Cat. No. B063860
M. Wt: 162.19 g/mol
InChI Key: MCRBEPNIUIWKGW-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Benzimidazole is a base: C 6 H 4 N(NH)CH + H + → [C 6 H 4 (NH) 2 CH] + . It can also be deprotonated with stronger bases: C 6 H 4 N(NH)CH + LiH → Li [C 6 H 4 N 2 CH] + H 2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol −1 . Its melting point ranges from 170 to 172 °C (338 to 342 °F; 443 to 445 K) . The acidity (pKa) is 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Scientific Research Applications

  • Synthesis and Drug Design : Benzimidazoles are crucial scaffolds for experimental drug design. Novel benzimidazoles were synthesized using a green chemistry approach, highlighting their potential in creating diverse structures for drug discovery (Nikpassand & Pirdelzendeh, 2016).

  • Biological Activity Study : The benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were prepared to explore biologically active compounds. These showed significant antithyroid and antituberculosis activities (Ukrainets et al., 2011).

  • Antibacterial and Antifungal Activities : New benzimidazoles were synthesized for antibacterial and antifungal applications. The structure-activity relationships of these compounds were investigated (Vlaović et al., 1992).

  • Organic Magnetic Materials : Benzimidazole-based nitroxide radicals were studied for their role in organic magnetic materials. The study included synthesis, characterization, and analysis of their magnetic behavior (Ferrer et al., 2001).

  • Anticancer Activity : Various benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity. Some showed significant antiproliferative activity, particularly against specific human cancer cell lines (Rasal et al., 2020).

  • Synthesis of Heterocyclic Compounds : The study focused on the formation of pyrimido[1,2-a]benzimidazoles and oxazolo[3,2-a]benzimidazoles, demonstrating the versatility of benzimidazole in creating heterocyclic compounds (Wahe et al., 2004).

  • DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives were identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA repair processes, indicating their potential in cancer therapy (Alpan et al., 2007).

Safety And Hazards

Benzimidazole has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, there is a great potential for future research and development in this area .

properties

IUPAC Name

1,2-dimethylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-9-7(11(6)2)4-3-5-8(9)12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRBEPNIUIWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1,2-dimethyl-1H-benzimidazole

Synthesis routes and methods I

Procedure details

To a solution of 1,2-dimethyl-4-methoxy-1H-benzimidazole (560 mg) in dichloromethane (2 ml) was added 1M boron tribromide-dichloromethane solution (6.36 ml) under ice-cooling, and the mixture was stirred for 30 minutes at the same temperature and then for 2 hours at ambient temperature, and refluxed for 14 hours. After cooling, the solution was adjusted to pH 7 with saturated sodium bicarbonate solution, and extracted with dichloromethane twice. The organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized with ethyl acetate to give 4-hydroxy-1,2-dimethyl-1H-benzimidazole (297 mg).
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560 mg
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boron tribromide dichloromethane
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Webel, AM Palmer, C Scheufler… - … Process Research & …, 2010 - ACS Publications
An entirely new synthesis of the important benzimidazole building block BYK308944 was elaborated using the Stobbe reaction as central element. BYK308944 constitutes an important …
Number of citations: 9 pubs.acs.org

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